molecular formula C21H25NO5 B8164956 Boc-4-(3-methoxyphenyl)-L-phenylalanine

Boc-4-(3-methoxyphenyl)-L-phenylalanine

Cat. No.: B8164956
M. Wt: 371.4 g/mol
InChI Key: JTQBYTUNFOSWFM-SFHVURJKSA-N
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Description

Boc-4-(3-methoxyphenyl)-L-phenylalanine is a derivative of the amino acid phenylalanine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the amino acid, and a methoxyphenyl group attached to the phenylalanine side chain. This compound is often used in peptide synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction . This reaction is performed under mild conditions and is tolerant of various functional groups, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

In an industrial setting, the production of Boc-4-(3-methoxyphenyl)-L-phenylalanine may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often involving the use of automated synthesis equipment and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Boc-4-(3-methoxyphenyl)-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the Boc protecting group can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenylalanine derivatives.

Scientific Research Applications

Boc-4-(3-methoxyphenyl)-L-phenylalanine is widely used in scientific research, particularly in the fields of:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in protein synthesis and enzyme interactions.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Boc-4-(3-methoxyphenyl)-L-phenylalanine involves its interaction with various molecular targets, including enzymes and receptors. The Boc protecting group helps to stabilize the molecule and prevent unwanted side reactions during synthesis. The methoxyphenyl group can interact with specific binding sites on proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Boc-4-(4-methoxyphenyl)-L-phenylalanine
  • Boc-4-(2-methoxyphenyl)-L-phenylalanine
  • Boc-4-(3-hydroxyphenyl)-L-phenylalanine

Uniqueness

Boc-4-(3-methoxyphenyl)-L-phenylalanine is unique due to the specific position of the methoxy group on the phenyl ring, which can influence its reactivity and binding properties. This positional specificity can result in different biological activities and chemical reactivities compared to its isomers.

Properties

IUPAC Name

(2S)-3-[4-(3-methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-18(19(23)24)12-14-8-10-15(11-9-14)16-6-5-7-17(13-16)26-4/h5-11,13,18H,12H2,1-4H3,(H,22,25)(H,23,24)/t18-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQBYTUNFOSWFM-SFHVURJKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC(=CC=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC(=CC=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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